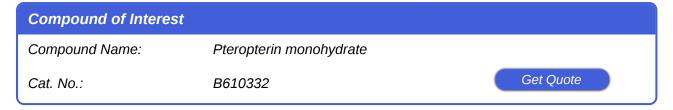


# Pteropterin Monohydrate: A Comparative Guide to Dihydrofolate Reductase Specificity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **Pteropterin monohydrate**'s specificity for dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism and a key target in chemotherapy. By comparing its performance with established DHFR inhibitors and presenting relevant experimental data, this document serves as a valuable resource for researchers in drug discovery and development.

### Introduction to Dihydrofolate Reductase and its Inhibition

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA replication and cell proliferation, making it an effective target for anticancer and antimicrobial agents.

Pteropterin, also known as Teropterin or pteroyl-y-glutamyl-y-glutamylglutamic acid, is a folic acid analog that has been investigated for its antineoplastic properties. Like other folate analogs, its mechanism of action is presumed to involve the competitive inhibition of DHFR. This guide evaluates the specificity of **Pteropterin monohydrate** for DHFR by comparing it with well-characterized inhibitors.



### **Comparative Analysis of DHFR Inhibitors**

While specific inhibitory constant (IC50 or Ki) data for **Pteropterin monohydrate** against DHFR is not readily available in public literature, its structural similarity to folic acid and its polyglutamated nature suggest an affinity for the enzyme. The following table compares the inhibitory activities of well-established DHFR inhibitors across various species. This data provides a benchmark for evaluating the potential efficacy of novel inhibitors like **Pteropterin monohydrate**.

Inhibitor	Target Organism/Enz yme	IC50	Ki	Reference(s)
Methotrexate	Human (recombinant)	-	3.4 pM	[1]
Human (CEM cells)	4.4 nM	-	[2]	
Human (AGS cells)	6.2 ± 0.9 nM	-	[3]	
Human (SaOS-2 cells)	71.1 ± 1.7 nM	-	[3]	
L1210 Mouse Leukemia	0.160 μΜ	-	[4]	
Neisseria gonorrhoeae	-	13 pM	[5]	
Aminopterin	Human (recombinant)	-	3.7 pM	[2]
L1210 Mouse Leukemia	0.072 μΜ	-	[4]	
Trimethoprim	Escherichia coli	5.89 nM	-	[6]
Human (recombinant)	-	0.5 μM (KD)		

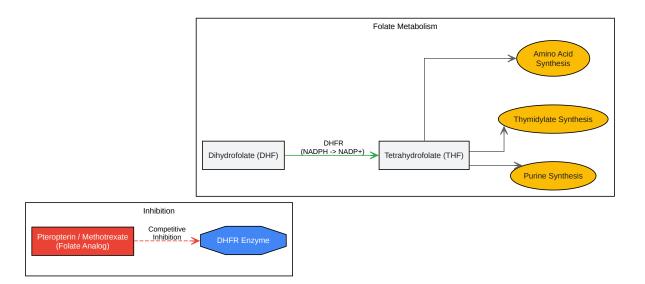


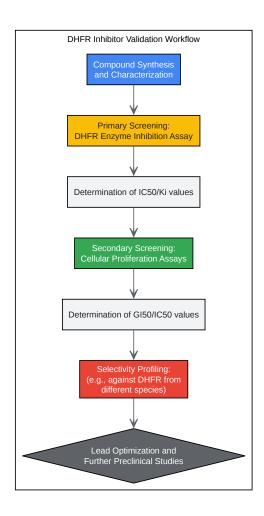
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of an inhibitor's potency. Lower values indicate higher potency. KD (dissociation constant) is a measure of binding affinity.

## Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition by folate analogs.







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